molecular formula C9H5Cl3N4 B1666039 Anilazine CAS No. 101-05-3

Anilazine

Cat. No.: B1666039
CAS No.: 101-05-3
M. Wt: 275.5 g/mol
InChI Key: IMHBYKMAHXWHRP-UHFFFAOYSA-N
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Description

Anilazine (CAS 101-05-3), a chlorinated triazole fungicide with the chemical formula C₉H₅Cl₃N₄ and molecular weight 275.52 g/mol, is widely used in agriculture to control fungal pathogens in crops such as potatoes and tomatoes . Structurally, it belongs to the 1,3,5-triazine family, characterized by a triazine ring substituted with chlorine atoms and an aniline moiety. Key physical properties include a melting point of 159–160°C, a boiling point of 460.4°C, and stability in neutral or slightly acidic conditions . Analytical methods such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are commonly employed for residue detection, with recovery rates ranging from 90.5% to 103.7% .

Preparation Methods

Synthetic Routes and Reaction Conditions: Anilazine can be synthesized through the reaction of 2-chloroaniline with cyanuric chloride. The reaction typically occurs in the presence of a base, such as sodium hydroxide, and an organic solvent like acetone. The process involves the substitution of chlorine atoms on the triazine ring with the aniline derivative .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized for higher yields and purity. The product is then purified through crystallization or other separation techniques to obtain the desired quality .

Chemical Reactions Analysis

Types of Reactions: Anilazine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include amino and thiol compounds. The reaction typically occurs under mild conditions.

    Hydrolysis: Sodium hydroxide or other alkaline solutions are used for hydrolysis reactions.

Major Products Formed:

Scientific Research Applications

Historical Use

Anilazine was developed as a fungicide to combat various fungal pathogens affecting crops. It operates through multiple site activity as a non-systemic enzyme inhibitor, offering protective action against fungal infections. Its chemical structure is represented by the formula C9H5Cl3N4\text{C}_9\text{H}_5\text{Cl}_3\text{N}_4 and it is classified under triazine fungicides .

Regulatory Status

Due to its potential toxicity to aquatic organisms and concerns about bioaccumulation, this compound has faced increasing regulatory scrutiny. In many developed countries, its use has been restricted or discontinued. For instance, studies indicate that while it presents low toxicity to humans, it is highly toxic to fish and moderately toxic to birds and earthworms . The European Union has classified this compound as a non-persistent pesticide with low risk of leaching into groundwater .

Toxicological Data

Toxicological studies have provided insights into the safety profile of this compound. Research conducted by the National Toxicology Program revealed that chronic exposure in rats and mice did not significantly increase tumor incidence over a two-year period. However, weight gain was affected in male mice at higher doses .

Key Findings from Toxicological Studies:

  • Acute Toxicity : this compound has an LD50 of approximately 137 mg/kg in male rats .
  • Chronic Exposure : Long-term studies showed no significant carcinogenic effects but indicated some adverse effects on weight gain and organ health at higher doses .
  • Reproductive Effects : Studies found no evidence of fetotoxicity or teratogenicity in rats at doses up to 300 mg/kg/day .

Environmental Impact

This compound's environmental profile is characterized by its low aqueous solubility and volatility, which contribute to its reduced leaching potential. However, its high toxicity to aquatic life raises concerns about its use near water bodies. Research indicates that this compound can persist in soil under certain conditions, leading to potential runoff during wet cycles .

Summary of Environmental Concerns:

  • Aquatic Toxicity : Highly toxic to fish; moderate toxicity to other aquatic organisms.
  • Soil Persistence : Can remain in soil under specific conditions, raising concerns about contamination.
  • Bioaccumulation Potential : Although not highly toxic to humans, there are concerns regarding the compound's ability to bioaccumulate in organisms .

Case Study 1: Agricultural Use

In agricultural settings where this compound was applied, studies noted effective control of fungal diseases such as Rhizoctonia solani affecting turfgrass. However, subsequent monitoring revealed adverse effects on non-target species including beneficial insects and aquatic organisms.

Case Study 2: Regulatory Review

Following environmental assessments, regulatory bodies such as the European Chemicals Agency have recommended phased-out usage of this compound due to its ecotoxicological profile. This has led to the development of alternative fungicides with lower environmental impact.

Mechanism of Action

Anilazine functions as an alkylating agent. The triazine ring loses a chlorine atom and reacts rapidly with amino and thiol groups through nucleophilic substitution. This reaction disrupts the normal functioning of fungal cells, leading to their death .

Comparison with Similar Compounds

Structural and Functional Analogues

Anilazine shares structural similarities with other triazine derivatives, such as atrazine (herbicide) and dipropetryn (herbicide), which also feature chlorine substitutions on the triazine ring. However, this compound’s aniline group distinguishes it from herbicides like simazine, which lack aromatic amine substituents . Pyridazine-based pesticides (e.g., pyridate ) differ in their heterocyclic core but share agricultural applications as herbicides .

Table 1: Structural and Functional Comparison

Compound Class Core Structure Key Substituents Primary Use
This compound Triazole 1,3,5-Triazine Cl, 2-chloroaniline Fungicide
Atrazine Triazole 1,3,5-Triazine Cl, ethylamino Herbicide
Pyridate Pyridazine Pyridazine Thiocarbamate Herbicide
Tebuconazole Triazole 1,2,4-Triazole Chlorophenyl Fungicide

Efficacy and Environmental Impact

This compound exhibits moderate environmental persistence. Sonication treatments (40 kHz) degrade 80.52% of residues, suggesting higher degradability compared to tebuconazole, which shows resistance to ultrasonic degradation . In contrast, linuron (a urea herbicide) and prothiofos (organophosphate insecticide) display variable degradation rates under similar conditions .

Table 2: Degradation Efficiency Under Sonication

Compound Degradation (%) Treatment Time (min) Method Reference
This compound 80.52 40 Ultrasound (40 kHz)
Linuron 65.30 40 Ultrasound (40 kHz)
Prothiofos 72.10 40 Ultrasound (40 kHz)

Toxicity Profile

This compound’s toxicity is notable in mammalian systems. Its acute toxicity (oral LD₅₀ = 500–1000 mg/kg in rats) is lower than Xylazine (α₂-adrenergic agonist, veterinary sedative), which causes severe respiratory depression in humans .

Table 3: Toxicity Data Comparison

Compound Test System LOEC/LC₅₀ Key Effect Reference
This compound Rat Leydig cells 100 μM Testosterone inhibition
Xylazine Human (acute exposure) 0.1–0.5 mg/kg Respiratory depression
Simvastatin Rat Leydig cells 0.1 μM Testosterone inhibition

Analytical and Regulatory Status

This compound is regulated under UN3077 (Class 9 hazardous substance) and classified as toxic to aquatic life (acute category 1, chronic category 1) under Japan’s GHS guidelines .

Biological Activity

Anilazine, chemically known as 2,4-Dichloro-6-(2-chloroanilino)-1,3,5-triazine, is primarily recognized for its use as a fungicide. This compound has been studied for its biological activity, particularly in terms of toxicity, metabolism, and effects on various organisms. The following sections provide a comprehensive overview of the biological activity of this compound, including relevant research findings, case studies, and data tables.

This compound belongs to the triazine class of compounds and exhibits fungicidal properties. Its mechanism of action involves inhibiting the biosynthesis of nucleic acids in fungi, thus preventing their growth and reproduction. This characteristic makes it effective against a range of fungal pathogens in agricultural settings.

Acute and Chronic Toxicity

Research conducted by the National Toxicology Program (NTP) evaluated the chronic toxicity of this compound in Fischer 344 rats and B6C3F1 mice. The study involved administering this compound at doses of 500 and 1,000 ppm over 103 weeks. Key findings included:

  • Body Weight Impact : No significant effect on body weight was observed in rats; however, male mice showed decreased weight gain at higher doses.
  • Survival Rates : Survival rates were maintained at over 80% across all groups at the end of the study period, indicating low acute toxicity .

A summary of the chronic feeding studies is presented in Table 1.

SpeciesDose (ppm)Duration (weeks)Observed Effects
Rats500103No significant tumors or mortality
1000103No significant tumors or mortality
Mice500103Decreased weight gain in males
1000103No significant tumors or mortality

Metabolic Pathways

This compound is rapidly metabolized in mammals. A study indicated that after administration of a single oral dose (5 mg/kg) to rats, approximately 85% was excreted via feces within 48 hours. The primary metabolite identified was a hydroxylation product, which accounted for about 25% of the radioactivity found in urine .

Environmental Impact

This compound's persistence in the environment has also been studied. It has been shown to be relatively stable in soil but can be released during dry-wet cycles, affecting its bioavailability . A study on its residues found that this compound could remain detectable in soil and water samples after application .

Clinical Observations

In clinical settings, this compound has been evaluated for its safety profile. A notable case involved exposure assessments where no fetotoxic or teratogenic effects were observed at doses up to 300 mg/kg/day in pregnant rats .

Field Studies

Field studies have demonstrated that this compound effectively controls fungal diseases in crops without causing significant phytotoxicity. This property is crucial for its application in agriculture as it minimizes damage to non-target plant species.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of Anilazine relevant to environmental behavior and analytical detection?

this compound (C₉H₆Cl₃N₄; molecular weight 275.5) is a triazine-class fungicide with a log Pow of 3.02 (pH 7, 20°C), indicating moderate lipophilicity. Its stability varies with pH: hydrolyzed rapidly under alkaline conditions (DT₅₀ = 22 hours at pH 9) but remains stable in neutral and acidic media (DT₅₀ = 730–790 hours at pH 4–7) . These properties influence its persistence in soil and water, necessitating pH-controlled storage during experiments .

Q. What standard analytical methods are validated for this compound quantification in environmental and agricultural samples?

  • Differential Pulse Polarography (DPP): Detects this compound in soil and river water with a linear range of 0.497–64.800 μM (LOD = 0.128 μM) at pH 2.0 (Britton-Robinson buffer) .
  • LC-MS/MS: Achieves precise quantification in rape and rapeseed matrices, leveraging high sensitivity and selectivity for complex agricultural samples .
  • Reversed-Phase HPLC: Uses octanophenone as an internal standard for pesticide formulations (e.g., wettable powders, suspensions) .

Advanced Research Questions

Q. How can researchers optimize recovery rates for this compound in heterogeneous matrices (e.g., soil vs. water)?

Recovery discrepancies arise from matrix interference. In soil, organic matter binds this compound, reducing extraction efficiency. Methodological adjustments include:

  • Soil: Acid digestion (pH 2.0) and EDTA complexation to mitigate metal-ion interference .
  • Water: Solid-phase extraction (SPE) with C18 cartridges to concentrate analytes .
    Recovery rates under these protocols are 98% (soil) and 96% (water) at 10.0 μM spiking levels .

Q. What advanced techniques resolve this compound degradation products in environmental studies?

Thin-layer chromatography (TLC) and isotopic labeling ([¹⁴C]-Anilazine) identify dihydroxy-anilazine as the primary degradation product in soil after 100 days . LC-MS/MS further differentiates metabolites via fragmentation patterns. For example, hydrolysis under alkaline conditions yields chlorinated byproducts (e.g., 2-chloroaniline), detectable via MS/MS transitions .

Q. How should researchers address conflicting data on this compound’s environmental half-life?

Discrepancies in DT₅₀ values stem from soil composition and microbial activity. A tiered approach is recommended:

Lab Studies: Standardize OECD 307 guidelines (aerobic soil, 20°C) to measure intrinsic degradation .

Field Studies: Account for variables like organic carbon content and rainfall using geostatistical models .
Consistent reporting of soil pH, temperature, and microbial biomass improves cross-study comparability .

Q. Methodological Challenges and Solutions

Q. What strategies minimize interference from co-occurring pesticides in this compound analysis?

  • Electrochemical Methods: Adjust pH to 2.0 to suppress redox activity of interfering species (e.g., organophosphates) .
  • Chromatography: Use orthogonal separation (e.g., C18 columns with gradient elution) to resolve this compound from structurally similar triazines .
  • Mass Spectrometry: Employ MRM (multiple reaction monitoring) for selective ion transitions (e.g., m/z 275 → 210 for this compound) .

Q. How can researchers validate this compound detection limits (LOD/LOQ) for regulatory compliance?

Follow AOAC guidelines:

  • LOD: 3× signal-to-noise ratio (S/N) from baseline noise in blank matrices .
  • LOQ: 10× S/N, verified via spiked recovery tests (e.g., 10 replicates at 0.5–1.0 μM) .
    For LC-MS/MS, LOQs as low as 0.01 µg/kg are achievable in plant tissues .

Properties

IUPAC Name

4,6-dichloro-N-(2-chlorophenyl)-1,3,5-triazin-2-amine
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InChI

InChI=1S/C9H5Cl3N4/c10-5-3-1-2-4-6(5)13-9-15-7(11)14-8(12)16-9/h1-4H,(H,13,14,15,16)
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InChI Key

IMHBYKMAHXWHRP-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C(=C1)NC2=NC(=NC(=N2)Cl)Cl)Cl
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Molecular Formula

C9H5Cl3N4
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DSSTOX Substance ID

DTXSID9020089
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Molecular Weight

275.5 g/mol
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Physical Description

Anilazine appears as white to tan crystals or white powder. Moderately soluble in organic solvents. Insoluble in water. Melting point 159 °C., White to tan solid; [Merck Index] Colorless solid; [MSDSonline]
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Solubility

less than 1 mg/mL at 70 °F (NTP, 1992), SOL IN HYDROCARBON & MOST ORG SOLVENTS, 5 g/100 ml toluene, 4 g/100 ml xylene, and 10 g/100 ml acetone, each at 30 °C, In water, 8 mg/l @ 20 °C
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Density

1.8 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.8 @ 20 °C
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Vapor Pressure

Negligible (NTP, 1992), 0.00000001 [mmHg], 6.2X10-9 mm Hg @ 20 °C
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Impurities

OVER 90 TECHNICAL & COMMERCIAL PESTICIDE FORMULATIONS WERE SCREENED FOR PRESENCE OF N-NITROSO COMPOUNDS. LESS THAN 1 PPM OF ANY N-NITROSO COMPOUND WAS FOUND AS CONTAMINANT IN ALL TRIAZINES TESTED.
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Color/Form

White to tan crystals

CAS No.

101-05-3
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Melting Point

318 to 320 °F (NTP, 1992), 159-160 °C
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Synthesis routes and methods I

Procedure details

272.0 g of cyanuric chloride (content >99%), 1,000 ml of water and 275 ml of toluene are mixed at 5° C. The aqueous phase thereby assumes a pH value of 3.5. 188.2 g of o-chloroaniline are added in the course of 30 minutes without cooling or heating the mixture, whereupon the temperature rises to 30° C. A pH value of 7 is then established in the course of 1 hour by addition of 45% strength sodium hydroxide solution, whereupon the temperature rises up to 55° C. The mixture is then cooled to 20° C. in the course of 15 minutes. The product is filtered off, washed salt-free with water and dried at 60° C. in a waterpump vacuum. 396.5 g of 2-(2-chlorophenylamino)-4,6-dichloro-s-triazine are obtained with a melting point of 159° C. and a content of 98.9%, which corresponds to a yield of 97.5% (based on 99 % pure cyanuric chloride).
Quantity
272 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
275 mL
Type
solvent
Reaction Step One
Quantity
188.2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

272.0 g of cyanuric chloride, 730 ml of water and 552 ml of toluene are mixed in a stirred glass beaker at 5° C. 188.2 g of o-chloroaniline are added in the course of 15 minutes without cooling or heating the mixture. The mixture is subsequently stirred for 25 minutes and the temperature is thereby allowed to rise to 35° C. The mixture is then cooled to 20° C. in the course of 30 minutes. The product is filtered off, washed acid-free with water and dried at 60° C. under a waterpump vacuum. 333.6 g of 2-(2-chlorophenylamino)-4,6-dichloro-s-triazine with a content of 97.8% are obtained, which corresponds to a yield of 81.1%.
Quantity
272 g
Type
reactant
Reaction Step One
Name
Quantity
730 mL
Type
reactant
Reaction Step One
Quantity
552 mL
Type
solvent
Reaction Step One
Quantity
188.2 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.